molecular formula C10H9N3O2S B1473100 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid CAS No. 2098015-79-1

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1473100
CAS No.: 2098015-79-1
M. Wt: 235.26 g/mol
InChI Key: RXWZPFUPNGSMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid is a chemical compound designed for research applications, featuring a privileged thiazolo[5,4-b]pyridine heterocyclic scaffold. This structural motif is recognized in medicinal chemistry for its versatility in targeting various biological pathways. Scientific literature has established that analogs within this chemical class, particularly those combining the thiazolo[5,4-b]pyridine core with an azetidine-3-carboxylic acid group, function as potent and isoform-selective agonists of the Sphingosine-1-Phosphate receptor 1 (S1P1) . Acting on this mechanism, such compounds demonstrate the ability to induce peripheral blood lymphocyte reduction and show efficacy in delaying the onset and reducing the severity of experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis . The strategic incorporation of the azetidine carboxylic acid moiety is a documented approach to fine-tune the physicochemical properties of drug candidates, such as lowering lipophilicity (CLogP) and increasing topological polar surface area (tPSA), which can improve the overall drug-likeness and safety profile of the molecule . Beyond immunomodulation, the thiazolo[5,4-b]pyridine scaffold is a platform of significant interest in other therapeutic areas, with research showcasing its application in the design of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for oncology and as glucokinase activators investigated for Type 2 diabetes . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes by trained professionals.

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-9(15)6-4-13(5-6)10-12-7-2-1-3-11-8(7)16-10/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWZPFUPNGSMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)N=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid typically follows these key stages:

  • Construction of the thiazolo[5,4-b]pyridine core via cyclization reactions involving thiourea or isothiocyanate intermediates.
  • Functionalization of the core with azetidine-3-carboxylic acid through reductive amination or coupling reactions.
  • Final purification and isolation of the target compound, often as a zwitterionic form.

Preparation of the Thiazolo[5,4-b]pyridine Core

A representative method for synthesizing the thiazolo[5,4-b]pyridine nucleus involves:

  • Starting Material: 3,5-dibromo-2-aminopyridine or related substituted aminopyridines.
  • Thiourea Formation: Reaction with thiocyanamide in tetrahydrofuran (THF), followed by benzoyl chloride addition, stirring at 50–80 °C for 12 hours to form 1-(3,5-dibromopyridin-2-yl)thiourea.
  • Cyclization: Treatment with sodium hydride in THF at 85–110 °C to induce ring closure, yielding 6-bromothiazolo[4,5-b]pyridine-2-amine.
  • Dehalogenation and Carbonylation: Conversion of the brominated intermediate to methyl thiazolo[4,5-b]pyridine-6-carboxylate via palladium-catalyzed carbonylation under CO atmosphere (10 kPa) at 100–105 °C in methanol with triethylamine as base.
  • Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid using sodium or potassium hydroxide in aqueous medium at 10–30 °C for 12 hours.

These steps provide the thiazolopyridine acid intermediate with yields ranging from 63% to 93% depending on conditions and scale.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Thiourea formation 3,5-dibromo-2-aminopyridine, thiocyanamide, benzoyl chloride, THF 50–80 12 ~49 Stirring with benzoyl chloride; followed by NaOH/methanol/water treatment
Cyclization Sodium hydride, THF 85–110 5 Batch addition of thiourea intermediate
Carbonylation (ester formation) 6-bromothiazolopyridine, Pd(PPh3)2Cl2, triethylamine, methanol, CO gas (10 kPa) 100–105 12 63–69 Autoclave reaction; monitored by TLC
Hydrolysis (ester to acid) NaOH or KOH, water 10–30 12 86–93 pH adjustment to precipitate acid; filtration and drying
Reductive amination Aldehyde intermediate, methyl azetidine-3-carboxylate hydrochloride, reducing agent (e.g., NaBH3CN) Ambient Variable High Followed by saponification to free acid

Detailed Example from Literature

A detailed synthetic route for a close analog, compound 5d (a thiazolo[5,4-b]pyridine azetidine-3-carboxylic acid derivative), includes:

This route achieved high yields and purity, demonstrating the feasibility of the approach.

Notes on Solvents, Bases, and Catalysts

  • Solvents: THF, methanol, dimethylformamide (DMF), dichloromethane are commonly used.
  • Bases: Triethylamine, diisopropylethylamine, sodium hydride, potassium hydroxide.
  • Catalysts: Palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride.
  • Temperature Control: Critical in each step to optimize yields and avoid side reactions, typically ranging from ambient to 120 °C.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Temperature Duration Yield (%) Remarks
Thiourea intermediate formation 3,5-dibromo-2-aminopyridine, thiocyanamide, benzoyl chloride, THF 50–80 °C 12 h ~49 Initial ring precursor
Cyclization Sodium hydride, THF 85–110 °C 5 h Formation of thiazolopyridine
Carbonylation (ester) Pd catalyst, triethylamine, methanol, CO gas 100–105 °C 12 h 63–69 Ester intermediate
Hydrolysis NaOH or KOH, water 10–30 °C 12 h 86–93 Conversion to carboxylic acid
Reductive amination Aldehyde, methyl azetidine-3-carboxylate HCl, reducing agent Ambient Variable High Final functionalization

Chemical Reactions Analysis

Types of Reactions

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the thiazolo[5,4-b]pyridine ring or the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the core structure.

Scientific Research Applications

Scientific Research Applications

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid has been investigated for its potential applications in several areas:

Medicinal Chemistry

  • Therapeutic Potential : This compound has been explored for its effects on sphingosine-1-phosphate receptors (S1P1 and S1P5), which are crucial in regulating immune responses. Research indicates it may have applications in treating autoimmune diseases such as multiple sclerosis .

Biological Research

  • Cellular Signaling Studies : The compound serves as a model to investigate cellular signaling pathways involving S1P receptors. It has shown promise in modulating lymphocyte trafficking and inflammatory responses .

Drug Development

  • Pharmaceutical Applications : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways, particularly in immunology and oncology .

Case Study 1: Inhibition of PI3Kα

A study demonstrated that a derivative of thiazolo[5,4-b]pyridine exhibited potent inhibitory activity against PI3Kα with an IC50 value of 3.6 nM. This suggests that structural modifications can enhance biological activity significantly, paving the way for targeted drug design .

Case Study 2: Autoimmune Disease Treatment

Research has indicated that compounds similar to this compound may reduce symptoms in models of autoimmune diseases by modulating immune cell behavior. This highlights its potential therapeutic role in clinical settings .

Mechanism of Action

The mechanism of action of 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its activity . This inhibition can disrupt cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name Core Structure Substituents/Modifications Target Activity Potency (IC₅₀/EC₅₀) Reference
AMG 369 (5d) Thiazolo[5,4-b]pyridine 3-Fluoro-4-(1-phenylcyclopropyl)benzyl S1P1/S1P5 agonist EC₅₀: <1 nM (S1P1)
Compound 19a (PI3Kα inhibitor) Thiazolo[5,4-b]pyridine Methoxypyridine-morpholinyl PI3Kα inhibitor IC₅₀: 3.6 nM
SY096374 Thiazolo[5,4-b]pyridine 3-Methoxyphenyl-piperidinecarboxylic acid Undisclosed (R&D stage) N/A
SY096375 Thiazolo[5,4-b]pyridine 5-Pyrimidinyl-piperidinecarboxylic acid Undisclosed (R&D stage) N/A

Therapeutic Implications

  • Oncology : PI3Kα inhibitors (e.g., 19a) demonstrate promise in targeting hyperactive PI3K pathways in cancers, though clinical translation requires further optimization of pharmacokinetics .

Biological Activity

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features a thiazolo[5,4-b]pyridine ring fused to an azetidine ring with a carboxylic acid functional group.
  • Molecular Weight : 235.26 g/mol
  • CAS Number : 2098015-79-1

This compound primarily targets the PI3K enzyme, which plays a crucial role in various cellular processes including growth, proliferation, and survival. The compound inhibits PI3K's enzymatic activity by binding to its active site, disrupting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition affects the downstream PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation .

Anticancer Properties

Research indicates that this compound exhibits potent anti-proliferative activity against various cancer cell lines. It has been shown to cause cell cycle arrest at the G0/G1 phase in tumor cells without adversely affecting normal human cells. Notably, it demonstrates selective inhibition against human B-cell lymphoma cell lines such as BJAB .

In Vivo Studies

In animal models, compounds similar to this compound have been tested for their anti-inflammatory and analgesic properties. These studies suggest that the compound may also have therapeutic potential in managing pain and inflammation .

Comparative Analysis with Similar Compounds

Compound TypeActivityNotes
Thiazolo[4,5-b]pyridines Variable biological activitiesStructural similarities but different effects
Azetidine-3-carboxylic acids Limited activity; lacks thiazolo coreLess diverse pharmacological profile
1-(Thiazolo[5,4-b]pyridin-2-yl) Potent PI3K inhibitor; broad range of activitiesUnique structure allows diverse interactions

Case Studies and Research Findings

  • Cell Line Studies : A study profiling various derivatives found that certain analogs of this compound exhibited significant anti-proliferative effects across multiple cancer cell lines including solid tumors and hematologic malignancies.
  • Mechanistic Insights : Further investigations revealed that the compound's inhibition of PI3K led to decreased phosphorylation of AKT and mTOR proteins, crucial components in cancer cell survival pathways. This suggests a potential application in targeted cancer therapies focusing on the PI3K/AKT/mTOR axis .

Q & A

Q. What are the established synthetic routes for 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis typically involves coupling thiazolo[5,4-b]pyridine derivatives with azetidine-3-carboxylic acid precursors. Key steps include:

  • Condensation reactions using catalysts like palladium or copper to form the thiazolo-pyridine core .
  • Reductive amination for azetidine ring formation, employing NaBH3CN or similar reducing agents in methanol/acetic acid mixtures .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require rigorous purification to remove residual catalysts .
    Data Table 1: Comparison of Yields Across Synthetic Routes
MethodCatalystSolventYield (%)Purity (%)Reference
Reductive AminationNaBH3CNMethanol48>95
Pd-Catalyzed CouplingPd(OAc)2Toluene6290

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving chiral centers and hydrogen-bonding networks .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-<i>d</i>6 or CDCl3 confirm regioselectivity of the thiazolo-pyridine and azetidine moieties .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 291.08 for [M+H]<sup>+</sup>).

Q. What pharmacological targets are associated with this compound, and how is receptor selectivity assessed?

Methodological Answer:

  • Primary targets : Sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5, with minimal activity at S1P3.
  • Selectivity assays :
    • Binding affinity : Radioligand displacement assays using <sup>3</sup>H-labeled S1P analogs.
    • Functional activity : cAMP inhibition or calcium flux assays in HEK293 cells expressing recombinant S1P receptors .
      Data Table 2: Receptor Binding Affinity of Analogous Compounds
CompoundS1P1 IC50 (nM)S1P5 IC50 (nM)S1P3 Selectivity Ratio
AMG 369 (Analog)0.71.2>100

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

Methodological Answer:

  • Modifications to the azetidine ring : Introducing electron-withdrawing groups (e.g., fluorine) at position 3 improves metabolic stability by reducing CYP450 oxidation .
  • Thiazolo-pyridine core : Substituents like trifluoromethyl groups enhance blood-brain barrier penetration, as shown in rodent models of autoimmune encephalomyelitis .
  • Carboxylic acid moiety : Ester prodrugs (e.g., ethyl ester) increase oral bioavailability but require hydrolysis studies to confirm active form release .

Q. What in vivo models are suitable for evaluating the compound’s efficacy in autoimmune diseases?

Methodological Answer:

  • Experimental Autoimmune Encephalomyelitis (EAE) :
    • Dosing: Oral administration (0.1 mg/kg) reduces lymphocyte counts by >70% at 24 hours post-dose .
    • Endpoints: Delay in disease onset (≥3 days) and reduced clinical severity scores (e.g., from 4.0 to 1.5 on a 5-point scale) .
  • Toxicology : Assess hepatotoxicity via ALT/AST levels and lymphocyte subset analysis in peripheral blood .

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

  • Disordered structures : SHELXL’s PART instruction refines overlapping electron density for flexible azetidine rings .
  • Hydrogen bonding : Fourier difference maps identify key interactions (e.g., between the carboxylic acid and pyridine nitrogen) that stabilize the bioactive conformation .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Batch optimization : Transition from stepwise reactions to one-pot procedures reduces intermediate purification steps .
  • Catalyst recycling : Immobilized Pd catalysts on silica improve yield consistency (e.g., from 48% to 65% in multi-gram batches) .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties in bioimaging applications?

Methodological Answer:

  • Solvent effects : Fluorescence intensity increases 3-fold in non-polar solvents (e.g., toluene) due to reduced quenching .
  • pH-dependent emission : Protonation of the pyridine nitrogen at pH < 5 shifts λmax from 450 nm to 480 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.